methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
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Overview
Description
Methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate, also known as MDOP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. MDOP belongs to the class of oxazolidinone derivatives, which have been studied extensively for their antibacterial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate is not fully understood. However, studies have suggested that methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate may also inhibit viral replication by interfering with the viral DNA polymerase. In the field of oncology, methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been shown to have low toxicity in vitro and in vivo. In animal studies, methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been shown to have no significant adverse effects on the liver, kidney, or heart. However, further studies are needed to evaluate the long-term effects of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate on human health.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate in lab experiments is its high yield synthesis method, which makes it easily accessible for researchers. methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate also has a broad spectrum of activity against various bacteria, viruses, and cancer cell lines. However, one limitation of using methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Future studies on methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate could focus on optimizing its synthesis method to improve its solubility and bioavailability. Further studies could also investigate the potential of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate as a therapeutic agent for other diseases such as tuberculosis, HIV, and Alzheimer's disease. Additionally, studies could explore the synergistic effects of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate with other drugs or compounds to enhance its therapeutic properties.
Synthesis Methods
The synthesis of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate involves the reaction of 4-hydroxy-2-oxo-1,2,5-oxadiazolidine-3-carboxylic acid with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction yields methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate as a white solid with a high yield.
Scientific Research Applications
Methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been studied for its potential therapeutic properties in various scientific fields. In the field of medicinal chemistry, methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been investigated for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has also been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In the field of oncology, methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been investigated for its potential anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer.
properties
CAS RN |
1676-88-6 |
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Molecular Formula |
C7H9NO5 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate |
InChI |
InChI=1S/C7H9NO5/c1-12-5(9)3-2-4-6(10)13-7(11)8-4/h4H,2-3H2,1H3,(H,8,11)/t4-/m1/s1 |
InChI Key |
JRZZMWDRALHNFH-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H]1C(=O)OC(=O)N1 |
SMILES |
COC(=O)CCC1C(=O)OC(=O)N1 |
Canonical SMILES |
COC(=O)CCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
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